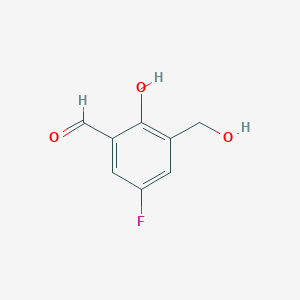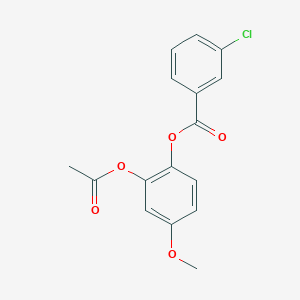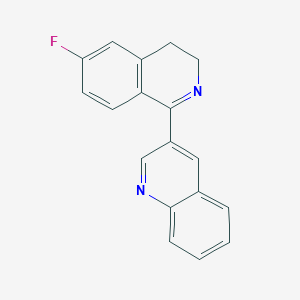![molecular formula C24H23ClN2O2 B14182531 {4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone CAS No. 919118-48-2](/img/structure/B14182531.png)
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone is a complex organic compound that features a piperidine ring, a phenyl group, and a chlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl and chlorophenoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of {4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Phenylmethanone derivatives: These compounds share the phenylmethanone structure and may have similar chemical reactivity.
Uniqueness
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
919118-48-2 |
|---|---|
Fórmula molecular |
C24H23ClN2O2 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
[4-[2-(4-chlorophenoxy)anilino]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H23ClN2O2/c25-19-10-12-21(13-11-19)29-23-9-5-4-8-22(23)26-20-14-16-27(17-15-20)24(28)18-6-2-1-3-7-18/h1-13,20,26H,14-17H2 |
Clave InChI |
WOCQYXIDDNYDTB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=CC=CC=C2OC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
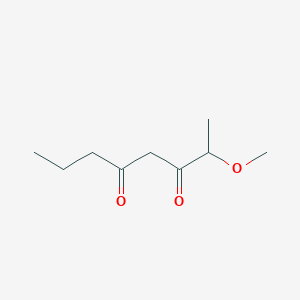
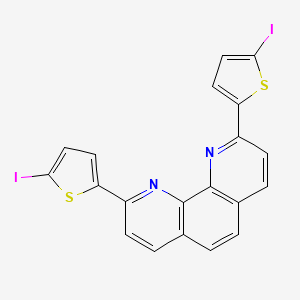
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)
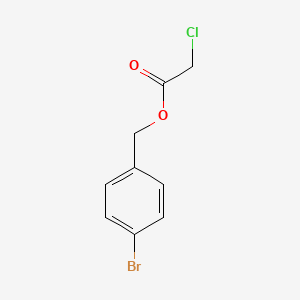
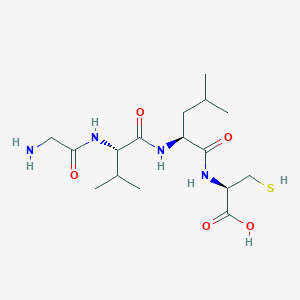
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
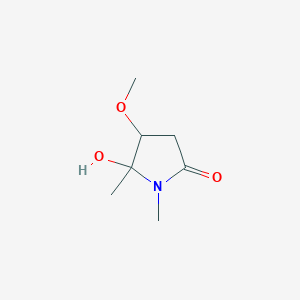
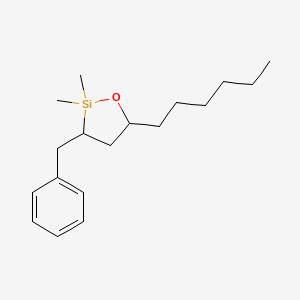
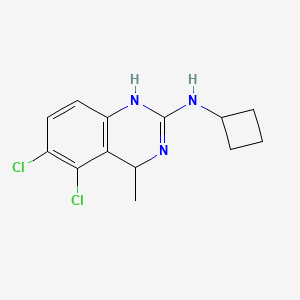
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
